4-Chloro-8-methoxy-5-methylquinoline
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Overview
Description
4-Chloro-8-methoxy-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H10ClNO It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be adapted to synthesize this compound . Another method includes the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Scientific Research Applications
4-Chloro-8-methoxy-5-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved often include modulation of signal transduction processes and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-8-methylquinoline
- 8-Hydroxyquinoline
Uniqueness
4-Chloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-chloro-8-methoxy-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-9(14-2)11-10(7)8(12)5-6-13-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHCPLHEZTZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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